Hydroxyethylenediphosphonic acid

Overview

Description

Hydroxyethylenediphosphonic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid, is an organophosphorus compound widely used in various industrial and scientific applications. It is a colorless to pale yellow viscous liquid or crystalline solid that is highly soluble in water, methanol, and ethanol. This compound is known for its ability to chelate metal ions, making it an effective scale inhibitor and corrosion inhibitor in water treatment processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyethylenediphosphonic acid can be synthesized through several methods:

Phosphorus Trichloride and Acetic Acid Route: This method involves the reaction of phosphorus trichloride with acetic acid and water. The reaction is carried out in a reaction kettle with continuous stirring and heating to 105-108°C.

Phosphorous Acid and Acetic Anhydride Route: Another method involves the reaction of phosphorous acid with acetic anhydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactors and specialized equipment to ensure efficient synthesis and high purity of the final product. The process includes steps such as controlled addition of reactants, temperature regulation, and purification of the product through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Hydroxyethylenediphosphonic acid undergoes various chemical reactions, including:

Chelation: It forms stable chelates with metal ions such as calcium, iron, copper, and zinc.

Oxidation: It can react with oxidizing agents, although it is relatively stable under normal conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.

Common Reagents and Conditions

Chelation: Metal ions (e.g., calcium, iron) in aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed

Chelation: Metal chelates (e.g., calcium-hydroxyethylenediphosphonic acid complex).

Oxidation: Oxidized phosphonic acid derivatives.

Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Chemical Properties and Stability

HEDP exhibits significant chemical stability under high pH conditions and is resistant to hydrolysis and decomposition under normal light and heat. Its ability to form hexa-element chelating complexes, particularly with calcium ions, enhances its effectiveness in preventing scale formation in industrial systems .

Industrial Applications

-

Water Treatment

- Scale and Corrosion Inhibition : HEDP is extensively used in industrial circulating cooling water systems, low-pressure boilers, and oilfield applications. It effectively prevents scale formation and corrosion in systems used in electric power generation, chemical processing, metallurgy, and fertilizer production .

- Dosage Recommendations : Typical dosages for HEDP as a scale inhibitor range from 1–10 mg/L, while for corrosion inhibition, it is recommended at 10–50 mg/L .

-

Textile Industry

- Cleaning Agents : HEDP serves as a cleaning agent for both metal and non-metal surfaces in the textile industry. Its properties allow it to effectively remove contaminants without damaging the materials .

- Dye Fixing Agent : In dyeing processes, HEDP acts as a peroxide stabilizer and dye-fixing agent, ensuring color retention and stability during washing processes .

- Electroplating

- Pharmaceuticals

- Construction and Building Materials

Case Study 1: Industrial Boiler Water Treatment

A study conducted on the application of HEDP in industrial boiler systems demonstrated its effectiveness in reducing scale buildup. The research indicated that using HEDP at recommended dosages led to a significant reduction in maintenance costs due to less frequent cleaning requirements. The study also highlighted improved thermal efficiency due to minimized scale formation .

Case Study 2: Textile Dyeing Process

In an investigation into the textile dyeing process, HEDP was tested as a dye-fixing agent. The results showed that fabrics treated with HEDP exhibited enhanced colorfastness compared to those treated with traditional agents. This improvement was attributed to HEDP's ability to stabilize dye molecules during washing cycles .

Mechanism of Action

Hydroxyethylenediphosphonic acid exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the precipitation of metal salts. In biological systems, it inhibits the formation and dissolution of hydroxyapatite crystals by binding to calcium phosphate surfaces, thereby preventing bone resorption .

Comparison with Similar Compounds

Hydroxyethylenediphosphonic acid is part of a class of compounds known as bisphosphonates. Similar compounds include:

Etidronic Acid:

Methylenediphosphonic Acid: Another bisphosphonate with similar chelating properties but different molecular structure and reactivity.

This compound is unique due to its high stability under various pH conditions and its ability to form strong chelates with a wide range of metal ions .

Biological Activity

Hydroxyethylenediphosphonic acid (HEDP), also known as etidronic acid, is a member of the bisphosphonate class of drugs. It has garnered attention for its diverse biological activities and applications, particularly in the treatment of bone-related disorders and as an inhibitor in various industrial processes. This article explores the biological activity of HEDP, summarizing key research findings, clinical applications, and case studies.

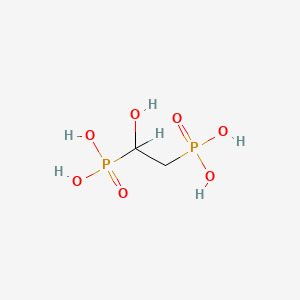

Chemical Structure and Properties

HEDP is chemically classified as 1-Hydroxyethylidene-1,1-diphosphonic acid. Its molecular formula is and it possesses two phosphonic acid groups that contribute to its biological activity. The compound is characterized by its ability to chelate metal ions and inhibit mineralization processes.

HEDP exhibits several mechanisms of action that underlie its biological effects:

- Bone Resorption Inhibition : HEDP inhibits osteoclast-mediated bone resorption, making it useful in treating conditions like osteoporosis and Paget's disease. It reduces the release of hydroxyproline, a marker of bone resorption, thereby stabilizing bone density .

- Calcium Metabolism Regulation : The compound enhances calcium incorporation into bone tissue while preventing the formation of calcium oxalate stones in kidneys .

- Anti-inflammatory Effects : HEDP has shown efficacy as an antiarthritic agent when combined with anti-inflammatory drugs, aiding in the management of rheumatoid diseases .

- Antimicrobial Activity : It increases the bactericidal activity of phenolic compounds, leading to applications in disinfectants and oral hygiene products .

Clinical Applications

HEDP has been utilized in various clinical settings:

- Osteoporosis Treatment : Clinical studies indicate that HEDP can effectively increase bone mineral density and reduce fracture risk in postmenopausal women .

- Paget's Disease Management : HEDP is administered to regulate calcium metabolism at the cellular level, significantly alleviating symptoms associated with Paget's disease .

- Cancer Therapy : There is ongoing research into HEDP's potential as a supportive treatment for metastatic bone cancer, particularly when used alongside cytostatic agents .

Case Studies and Clinical Trials

- Bone Density Improvement : A randomized controlled trial involving postmenopausal women demonstrated that HEDP treatment resulted in a statistically significant increase in lumbar spine bone mineral density compared to placebo .

- Kidney Stone Prevention : In a cohort study, patients receiving HEDP showed a marked decrease in the incidence of calcium oxalate stones compared to those not treated with bisphosphonates .

- Anti-inflammatory Efficacy : A study evaluating HEDP's role in rheumatoid arthritis found that it reduced joint inflammation and pain when used in conjunction with conventional therapies .

Comparative Data on Biological Activity

The following table summarizes key biological activities of HEDP compared to other diphosphonic acids:

| Compound | Bone Resorption Inhibition | Anti-inflammatory Effects | Antimicrobial Activity | Calcium Regulation |

|---|---|---|---|---|

| This compound (HEDP) | High | Moderate | High | High |

| Etidronic Acid | Moderate | Low | Moderate | Moderate |

| Alendronate | Very High | Low | Low | Very High |

Properties

IUPAC Name |

(1-hydroxy-2-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTUPAVOBUEXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-61-2 | |

| Record name | Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.